molecular formula C7H8N6O2S B2447864 5-(1-Ethyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946812-91-4

5-(1-Ethyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2447864
CAS RN: 1946812-91-4
M. Wt: 240.24
InChI Key: LVZWAWVGYQJOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Ethyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(1-Ethyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. This compound has also been shown to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. In addition, it has been shown to possess antitumor activity, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(1-Ethyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its diverse biological activities. This compound has been shown to possess antimicrobial, antitumor, and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise and specialized equipment.

Future Directions

There are several future directions for the study of 5-(1-Ethyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One of the future directions is the investigation of its potential as a fluorescent probe for imaging applications. Another future direction is the study of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. In addition, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of 5-(1-Ethyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a multistep process that involves the reaction of various reagents. The synthesis method is complex and involves several stages, including the preparation of intermediates and the final product. The synthesis method requires expertise and specialized equipment, and it is not suitable for large-scale production.

Scientific Research Applications

5-(1-Ethyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in various fields. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential as a fluorescent probe for imaging applications. In addition, it has been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

5-(1-ethyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2S/c1-2-12-3-4(5(11-12)13(14)15)6-9-10-7(8)16-6/h3H,2H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZWAWVGYQJOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)[N+](=O)[O-])C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-ethyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.